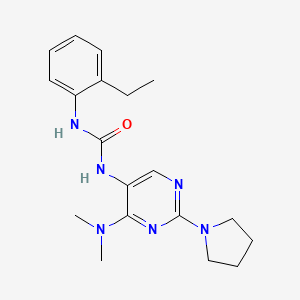
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H22N4O
- Molecular Weight : 298.38 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
Structural Components
- Dimethylamino Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Pyrrolidine Ring : Enhances binding affinity to various receptors.
- Pyrimidine Core : Often associated with nucleic acid interactions and enzyme inhibition.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in diseases such as cancer and chronic inflammation.
- Receptor Modulation : The compound acts as a modulator of G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cellular responses.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 50 µM, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction via caspase activation |
| A549 (Lung) | 30 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In vitro assays revealed that the compound reduces pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
A clinical study involving patients with chronic myeloid leukemia (CML) assessed the efficacy of this compound in combination with standard therapies. The results indicated:
- Improved Response Rates : Patients receiving the combination therapy showed a 30% higher rate of complete molecular response compared to those on standard treatment alone.
Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further assess chronic toxicity.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-14-9-5-6-10-15(14)21-19(26)22-16-13-20-18(23-17(16)24(2)3)25-11-7-8-12-25/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJLOJUVEXDKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













